シアンフェロセン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

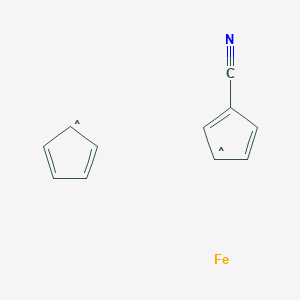

Cyanferrocen, also known as cyanoferrocene, is an organometallic compound consisting of a ferrocene core with a cyano group attached to one of the cyclopentadienyl rings. The compound is known for its unique electronic properties and stability, making it a subject of interest in various fields of chemistry and material science.

科学的研究の応用

Cyanferrocen has found applications in several scientific research areas:

Chemistry: Used as a precursor for the synthesis of more complex organometallic compounds.

Biology: Investigated for its potential use in bioorganometallic chemistry, including enzyme inhibition studies.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials, including polymers and sensors.

作用機序

- In malaria, the most dangerous parasite is Plasmodium falciparum, responsible for over 95% of global malaria infections .

- In cancer, Cyanferrocen interacts with various cellular components, including DNA, proteins, and cell signaling pathways .

- Increased ROS production occurs due to factors such as elevated metabolic rate, mitochondrial dysfunction, and oncogene expression .

- The excess ROS triggers DNA oxidative damage and cell cycle arrest, affecting cancer cell growth and survival .

- Downstream effects include inhibition of parasite growth and suppression of cancer cell proliferation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

準備方法

Synthetic Routes and Reaction Conditions: Cyanferrocen can be synthesized through several methods. One common approach involves the reaction of ferrocene with cyanogen bromide in the presence of a base. The reaction typically proceeds as follows:

- Ferrocene is dissolved in an organic solvent such as dichloromethane.

- Cyanogen bromide is added to the solution.

- A base, such as triethylamine, is introduced to facilitate the reaction.

- The mixture is stirred at room temperature, leading to the formation of cyanferrocen.

Industrial Production Methods: While the laboratory synthesis of cyanferrocen is well-documented, its industrial production is less common due to the specialized nature of the compound. the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: Cyanferrocen undergoes various chemical reactions, including:

Oxidation: Cyanferrocen can be oxidized to form ferrocenium cation derivatives.

Reduction: The compound can be reduced back to ferrocene under appropriate conditions.

Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as ferric chloride or silver nitrate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Ferrocenium cation derivatives.

Reduction: Ferrocene.

Substitution: Various substituted ferrocenes depending on the electrophile used.

類似化合物との比較

Cyanferrocen can be compared with other similar compounds, such as:

Ferrocene: The parent compound without the cyano group, known for its stability and aromatic properties.

Acetylferrocene: A derivative with an acetyl group, used in various organic synthesis applications.

Ferrocenium Cation: The oxidized form of ferrocene, used in redox chemistry.

Uniqueness: Cyanferrocen’s uniqueness lies in the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other ferrocene derivatives. This makes it a valuable compound for specialized applications in research and industry.

特性

InChI |

InChI=1S/C6H4N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMXECUYNSSRNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=CC(=C[CH]1)C#N.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FeN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structure of Cyanoferrocene and what spectroscopic data is available?

A1: Cyanoferrocene consists of a ferrocene unit with a cyano group (-C≡N) substituted onto one of the cyclopentadienyl rings.

- NMR Spectroscopy: Provides information about the hydrogen and carbon environments in the molecule. [, , ]

- IR Spectroscopy: Useful for identifying the characteristic stretching frequencies of the nitrile group (C≡N) and other functional groups. [, ]

- UV-Vis Spectroscopy: Can reveal electronic transitions within the molecule, including metal-to-ligand charge transfer (MLCT) bands. [, ]

Q2: How does Cyanoferrocene typically interact with metal centers?

A2: Cyanoferrocene can act as a ligand through its nitrogen atom, coordinating to various metal centers. The strength of this interaction can be influenced by the metal ion and other ligands present. For example, it forms complexes with copper(I), silver(I), and gold(I) ions. [, , , , , ]

Q3: How does the coordination behavior of Cyanoferrocene compare to its isomer, Isocyanoferrocene?

A3: Interestingly, while Cyanoferrocene typically coordinates through its nitrogen lone pair, its isomer, Isocyanoferrocene, displays a tendency for insertion reactions with metal-carbon bonds, leading to the formation of imidoyl complexes. []

Q4: Can you elaborate on the coordination polymers formed by Cyanoferrocene?

A4: Cyanoferrocene can participate in the formation of coordination polymers, with examples including its reaction with copper(I) bromide and copper(I) iodide to form 2D coordination polymers. [] Additionally, with silver(I) cyanide, it forms an insoluble coordination polymer. []

Q5: Has Cyanoferrocene been explored in the context of catalytic applications?

A5: While not a catalyst itself, Cyanoferrocene acts as a ligand in gold(I) complexes that demonstrate catalytic activity. These complexes, featuring both a strongly coordinating phosphane and the more labile nitrile group of Cyanoferrocene, are particularly effective in gold-mediated C-C and C-O bond-forming reactions. []

Q6: Are there examples of Cyanoferrocene derivatives with modified activity?

A6: Yes, 1'-(Diphenylphosphino)-1-cyanoferrocene represents a derivative where the introduction of a diphenylphosphino group significantly alters its coordination behavior compared to Cyanoferrocene. This modification allows for bridging interactions with metal centers through both the phosphorus and nitrogen atoms. [, , ]

Q7: What synthetic routes are available for the preparation of Cyanoferrocene?

A7: Cyanoferrocene can be synthesized via dehydration of Formylferrocene oxime using trichloroacetonitrile. [] Additionally, an efficient one-pot synthesis utilizes a system comprising NH2OH·HCl/KI/ZnO/CH3CN. []

Q8: What is known about the electrochemical properties of Cyanoferrocene?

A8: Electrochemical studies on Cyanoferrocene and its complexes provide insight into their redox behavior. For instance, cyclic voltammetry experiments on tetrakis(ferrocenecarbonitrile) copper(I) complexes revealed that all four ferrocenyl units undergo oxidation within a narrow potential range. []

Q9: Have there been computational studies conducted on Cyanoferrocene?

A9: DFT calculations have been employed to investigate the electronic structure and properties of Cyanoferrocene and related complexes. These calculations offer valuable information about molecular geometries, spin densities, and charge distributions. []

Q10: What are the applications of Cyanoferrocene beyond coordination chemistry?

A10: Cyanoferrocene derivatives, specifically ferrocene-bis(ureido)peptides, have been synthesized and studied for their conformational preferences and potential applications in materials science and supramolecular chemistry. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B1143280.png)